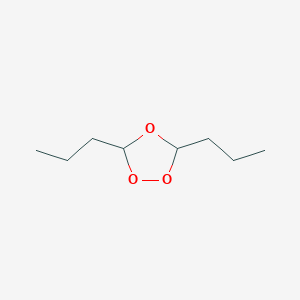

3,5-Dipropyl-1,2,4-trioxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dipropyl-1,2,4-trioxolane is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Mechanism of Action

3,5-Dipropyl-1,2,4-trioxolane exhibits potent antimalarial properties primarily due to its ability to generate reactive oxygen species upon interaction with ferrous iron. This reactivity leads to oxidative damage in malaria parasites, particularly Plasmodium falciparum. The compound's structure allows it to fragment in the presence of ferrous iron, releasing active components that inhibit parasite growth and replication .

Efficacy Studies

Research has demonstrated that derivatives of 1,2,4-trioxolanes show significant efficacy against resistant strains of P. falciparum. For instance, specific derivatives have shown IC50 values as low as 1.06 µM against resistant strains, indicating their potential as novel antimalarial agents . Furthermore, studies indicate that these compounds can be effective in both oral and non-oral formulations .

Clinical Trials

Currently, several 1,2,4-trioxolanes are undergoing clinical trials to evaluate their safety and efficacy in treating malaria. The results from these trials will be crucial in determining their future use as a first-line treatment option against malaria .

Drug Delivery Systems

FeII-Promoted Fragmentation

One innovative application of this compound is its use in targeted drug delivery systems. The compound can act as a trigger for the release of therapeutic agents in the presence of ferrous iron, which is abundant in malaria-infected cells. This selective release mechanism enhances the efficacy of co-administered drugs while minimizing systemic toxicity .

Activity-Based Probes

Research utilizing clickable trioxolanes has shown promise in profiling protein interactions within living cells. These activity-based probes can help elucidate the biological pathways affected by trioxolanes and their metabolites within P. falciparum, providing insights into their mechanisms of action and potential off-target effects .

Other Therapeutic Uses

Broad-Spectrum Antimicrobial Activity

Beyond its antimalarial properties, this compound has been investigated for its antimicrobial effects against various pathogens. Studies suggest that trioxolanes can effectively treat bacterial and fungal infections due to their ability to disrupt cellular membranes through oxidative stress .

Inflammation Modulation

The compound also shows promise in modulating inflammatory responses. Its pharmacological properties may allow it to be used in treating conditions characterized by excessive inflammation . This application could extend to developing topical formulations for conditions such as dermatitis or chronic wounds.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimalarial Activity | Effective against P. falciparum, low IC50 values; potential for oral and parenteral use. |

| Drug Delivery Systems | FeII-sensitive release mechanism; targeted delivery enhances therapeutic efficacy. |

| Antimicrobial Activity | Broad-spectrum activity against bacteria and fungi; potential for topical applications. |

| Inflammation Modulation | Possible use in treating inflammatory conditions; further research needed. |

Eigenschaften

CAS-Nummer |

1696-03-3 |

|---|---|

Molekularformel |

C8H16O3 |

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

3,5-dipropyl-1,2,4-trioxolane |

InChI |

InChI=1S/C8H16O3/c1-3-5-7-9-8(6-4-2)11-10-7/h7-8H,3-6H2,1-2H3 |

InChI-Schlüssel |

XJUNSLOMSQBXGU-UHFFFAOYSA-N |

SMILES |

CCCC1OC(OO1)CCC |

Kanonische SMILES |

CCCC1OC(OO1)CCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.